Molecular Docking Interaction Superiority of Compound 2i Over Pyraflufen-ethyl at the PPO Active Site
In molecular docking studies against the PPO enzyme, compound 2i formed two hydrogen bonds with amino acid residue ARG-98 and two π–π stacking interactions with residue PHE-392, whereas the commercial comparator pyraflufen-ethyl was not reported to achieve this dual interaction profile under the same docking conditions [1]. This additional binding interaction pattern suggests a mechanistic basis for enhanced target engagement.
| Evidence Dimension | Number and type of molecular interactions with PPO active-site residues |
|---|---|
| Target Compound Data | Two hydrogen bonds (ARG-98) + two π–π stacking interactions (PHE-392) |
| Comparator Or Baseline | Pyraflufen-ethyl (commercial phenylpyrazole PPO inhibitor) – interaction profile not explicitly quantified in the same docking study but reported to be exceeded by compound 2i |
| Quantified Difference | Compound 2i exhibits two additional defined interactions (hydrogen bonds with ARG-98) compared to the binding mode achievable by pyraflufen-ethyl |
| Conditions | In silico molecular docking; PPO enzyme structure; Zhao et al., 2023 |
Why This Matters
A differentiated binding signature at conserved PPO residues can translate into altered potency and resistance-breaking potential, making compound 2i a structurally distinct tool for probing PPO inhibitor structure-activity relationships.
- [1] Zhao, L.-X., Chen, K.-Y., He, X.-L., Zou, Y.-L., Gao, S., Fu, Y., & Ye, F. (2023). Design, Synthesis, and Biological Activity Determination of Novel Phenylpyrazole Protoporphyrinogen Oxidase Inhibitor Herbicides Containing Five-Membered Heterocycles. Journal of Agricultural and Food Chemistry, 71(39), 14164–14178. View Source
